molecular formula C9H13N3O B1445253 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1341019-84-8

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1445253
CAS No.: 1341019-84-8
M. Wt: 179.22 g/mol
InChI Key: UHWKRAJPWOGTQP-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Features

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (C₉H₁₃N₃O) consists of a planar 1,2,4-oxadiazole ring with two substituents: a cyclopropyl group at position 3 and a pyrrolidin-3-yl group at position 5. The oxadiazole ring contains two nitrogen atoms (N1 and N2) and an oxygen atom (O) arranged in a conjugated system, with alternating single and double bonds. The cyclopropyl group introduces steric strain due to its ring puckering, while the pyrrolidin-3-yl substituent contributes flexibility through its five-membered amine ring.

The stereochemistry of the pyrrolidin-3-yl group is critical, with the (3R)-configuration observed in crystallographic studies. This stereoisomerism influences hydrogen-bonding patterns and molecular packing in the solid state. Key bond lengths and angles in the oxadiazole ring include:

  • N1–C3 : ~1.28 Å
  • C3–O : ~1.35 Å
  • O–N2 : ~1.41 Å
  • N2–C5 : ~1.30 Å
Table 1: Bond Lengths in the Oxadiazole Core (Å)
Bond Length Source
N1–C3 1.28
C3–O 1.35
O–N2 1.41
N2–C5 1.30

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment and spatial arrangement.

¹H NMR (DMSO-d₆)
  • Cyclopropyl protons : δ 0.8–1.2 ppm (multiplet, 4H)
  • Pyrrolidine protons : δ 1.7–2.3 ppm (multiplet, 4H) and δ 3.4–3.7 ppm (multiplet, 1H)
  • Oxadiazole ring protons : No proton signals due to the absence of hydrogen atoms on the ring.
¹³C NMR (DMSO-d₆)
  • Cyclopropyl carbons : δ 10–12 ppm (CH₂ groups)
  • Pyrrolidine carbons : δ 23–28 ppm (CH₂) and δ 48–52 ppm (CH)
  • Oxadiazole carbons : δ 150–160 ppm (C3 and C5).
Table 2: ¹H and ¹³C NMR Assignments
Proton/Carbon δ (ppm) Multiplicity Assignment
Cyclopropyl (CH₂) 0.8–1.2 Multiplet CH₂ (cyclopropane)
Pyrrolidine (CH₂) 1.7–2.3 Multiplet CH₂ (pyrrolidine)
Pyrrolidine (CH) 3.4–3.7 Multiplet CH (pyrrolidine)
Cyclopropyl (CH₂) 10–12 - CH₂ (cyclopropane)
Pyrrolidine (CH₂) 23–28 - CH₂ (pyrrolidine)
Pyrrolidine (CH) 48–52 - CH (pyrrolidine)
Infrared (IR) Spectroscopy of Functional Groups

IR spectroscopy confirms the presence of key functional groups:

  • C=N stretching : ~1680 cm⁻¹ (oxadiazole ring)
  • N–O stretching : ~1250 cm⁻¹ (oxadiazole ring)
  • C–N stretching : ~1450 cm⁻¹ (pyrrolidine ring)
  • C–H bending (cyclopropane) : ~1050 cm⁻¹.
Table 3: IR Absorption Bands (cm⁻¹)
Functional Group Wavenumber (cm⁻¹) Source
C=N (oxadiazole) ~1680
N–O (oxadiazole) ~1250
C–N (pyrrolidine) ~1450
C–H (cyclopropane) ~1050
Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 179 [M + H]⁺, consistent with the molecular formula C₉H₁₃N₃O. Fragmentation patterns include:

  • Loss of cyclopropyl group : m/z 179 → 133 [M – C₃H₅]⁺
  • Cleavage of pyrrolidine ring : m/z 179 → 105 [M – C₅H₉N₂]⁺.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (PDB ID: 5RYJ) reveals the compound’s planar oxadiazole ring with substituents in a trans configuration. Key structural features include:

  • Cyclopropyl group : Equidistant from the oxadiazole ring, with CH₂ groups adopting a trigonal geometry.
  • Pyrrolidin-3-yl group : Adopting a chair-like conformation with the nitrogen atom pointing upward.
  • Hydrogen bonding : Weak intramolecular interactions between the pyrrolidine NH and oxygen atom of the oxadiazole ring.
Table 4: Crystallographic Parameters (PDB 5RYJ)
Parameter Value Source
Space group P2₁2₁2₁
Unit cell dimensions a = 8.3 Å, b = 15.6 Å, c = 19.1 Å
Resolution 1.8 Å

The crystal packing is stabilized by van der Waals interactions and CH–π stacking between cyclopropyl groups and aromatic regions.

Properties

IUPAC Name

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWKRAJPWOGTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Method (Tiemann-Krüger Approach)

  • Reaction : Amidoximes react with acyl chlorides or activated carboxylic acid derivatives to form 3,5-disubstituted 1,2,4-oxadiazoles.
  • Catalysts : Use of pyridine or tetrabutylammonium fluoride (TBAF) improves yields.
  • Limitations : Harsh reaction conditions, moderate yields, and purification challenges.

Ester Activation and Coupling Reagents

  • Reagents : Methyl or ethyl esters of carboxylic acids activated by coupling agents such as EDC, DCC, CDI, TBTU, or T3P.
  • Advantages : Milder conditions than acyl chlorides.
  • Challenges : Sensitive to –OH or –NH2 groups on substrates, which can interfere with cyclization.

Microwave-Assisted Cyclization

  • Method : Microwave irradiation (MWI) accelerates the heterocyclization of amidoximes and acyl chlorides or esters.
  • Catalysts : NH4F/Al2O3 or K2CO3.
  • Benefits : Significantly reduced reaction times (minutes instead of hours), improved yields, and environmentally friendly due to reduced solvent use.
  • Application : Suitable for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles including those with cyclopropyl and pyrrolidinyl substituents.

One-Pot Procedures

  • NaOH/DMSO Superbase Medium : Amidoximes and methyl/ethyl esters react at room temperature with moderate to excellent yields (11–90%), though reaction times can be long (4–24 h).
  • Vilsmeier Reagent Activation : Carboxylic acids activated by Vilsmeier reagent react with amidoximes to afford good to excellent yields (61–93%) with simple purification.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

  • Catalyst : Platinum(IV) complexes can catalyze the reaction under mild conditions.
  • Drawbacks : Low yields, poor solubility of platinum complexes, long reaction times, and expensive catalysts limit practical use.

Tandem Reactions and Photoredox Catalysis

  • Tandem Nitroalkene Reactions : Nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH) yield 1,2,4-oxadiazoles rapidly (10 min) with high yields (~90%), but require acid-resistant substrates.
  • Photoredox Catalysis : Visible light-induced [3+2]-cycloaddition of disubstituted 2H-azirines with nitrosoarenes using organic dye catalysts offers a green chemistry route but with moderate yields (35–50%).

Specific Considerations for 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Given the substituents:

  • Cyclopropyl group : Can be introduced via cyclopropyl-containing carboxylic acid derivatives or acyl chlorides.
  • Pyrrolidin-3-yl group : Usually introduced via amidoxime derived from pyrrolidine-3-carboximidamide or related precursors.

The most efficient preparation method involves:

  • Synthesizing the appropriate amidoxime bearing the pyrrolidin-3-yl moiety.
  • Reacting this amidoxime with cyclopropyl-substituted carboxylic acid derivatives (esters or acyl chlorides).
  • Employing microwave-assisted cyclization or one-pot methods with coupling reagents to improve yield and reduce reaction time.

Data Table: Summary of Preparation Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles (Including 3-Cyclopropyl-5-(pyrrolidin-3-yl) Derivatives)

Method Starting Materials Conditions Yield Range (%) Reaction Time Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride Pyridine/TBAF, reflux 40–70 Several hours Simple reagents Harsh conditions, purification
Amidoxime + Activated Ester + Coupling Reagents Amidoxime + methyl/ethyl ester + EDC, DCC, CDI, etc. Room temp to reflux 50–85 4–24 h Milder than acyl chlorides Sensitive to –OH/–NH2 groups
Microwave-Assisted Cyclization Amidoxime + Acyl chloride or ester Microwave, NH4F/Al2O3 or K2CO3 70–90 Minutes (10–60 min) Fast, high yield, eco-friendly Requires microwave equipment
One-Pot NaOH/DMSO Superbase Amidoxime + methyl/ethyl ester Room temp 11–90 4–24 h Simple purification Long reaction time
Vilsmeier Reagent Activation Amidoxime + Carboxylic acid Room temp, Vilsmeier reagent 61–93 Hours One-pot, good yields Limited substrate scope
1,3-Dipolar Cycloaddition Nitrile oxide + Nitrile Pt(IV) catalyst, mild conditions Low (<50) Up to 72 h Mild conditions Expensive catalyst, low yield
Tandem Nitroalkene Reaction Nitroalkene + Arene + Nitrile TfOH, 10 min ~90 10 min High yield, rapid Requires acid-resistant substrates
Photoredox Catalysis 2H-Azirines + Nitrosoarenes Visible light, organic dye catalyst 35–50 Hours Green chemistry Moderate yield

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
CPO has shown promising antimicrobial properties in preliminary studies. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. The presence of the pyrrolidine moiety enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

2. Anticancer Potential
Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation. CPO has been investigated for its ability to induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and death .

3. Neurological Applications
CPO's structural similarity to known neuroprotective agents raises interest in its potential as a treatment for neurodegenerative diseases. Research is ongoing to assess its efficacy in models of conditions such as Alzheimer's disease and Parkinson's disease, focusing on its ability to cross the blood-brain barrier and exert neuroprotective effects .

Pharmacology

1. Receptor Modulation
CPO has been studied for its role as a modulator of specific receptors involved in neurotransmission. Its interaction with these receptors could lead to advancements in treatments for anxiety and depression, making it a candidate for further pharmacological exploration .

2. Drug Development
The compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to the CPO structure to improve its potency and selectivity against targeted biological pathways .

Material Science

1. Synthesis of Functional Materials
CPO can be utilized in the synthesis of functional materials due to its unique electronic properties. Its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, is being investigated .

2. Polymer Chemistry
Incorporating CPO into polymer matrices may enhance the thermal and mechanical properties of materials used in various industrial applications. Research is focused on developing polymers that leverage CPO's chemical characteristics for improved performance .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth observed
Anticancer PotentialInduced apoptosis in cancer cell lines
Neurological ApplicationsPotential neuroprotective effects under investigation
Receptor ModulationModulation of neurotransmitter receptors
Material Science ApplicationsEnhanced electronic properties for OLEDs

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Substituents Molecular Formula Key Features Biological Activity Reference
This compound Cyclopropyl (C3), Pyrrolidin-3-yl (C5) C₁₀H₁₄N₃O High polarity due to pyrrolidine; moderate solubility in water Building block for CNS-targeting compounds
3-Cyclopropyl-5-(3-(trifluoromethyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Cyclopropyl (C3), CF₃-pyrrolidin-3-yl (C5) C₁₀H₁₂F₃N₃O Enhanced lipophilicity due to CF₃ group; improved blood-brain barrier penetration Potential antipsychotic activity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole (C5), CF₃-phenyl (C3) C₁₅H₁₁F₃N₄O Aromatic trifluoromethyl group enhances metabolic stability Anticancer (HCT-116 inhibition)
3-Cyclopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole Cyclopropyl (C3), Piperidin-2-yl (C5) C₁₀H₁₅N₃O Larger ring (piperidine) increases steric bulk; reduced solubility Under investigation for kinase inhibition
3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl (C3), Hydrazinyl-pyridine (C5) C₁₀H₁₁N₅O Dipharmacophore design; polymorphic forms with varied crystal packing Antiviral (theoretical)

Crystallographic and Physicochemical Comparisons

  • Crystal Packing : The target compound’s pyrrolidine substituent facilitates hydrogen bonding, as seen in related structures (e.g., 5-methyl-1,2,4-oxadiazol-3-yl ferrocene, ), but lacks the π-π stacking observed in aromatic analogs like the trifluoromethylphenyl derivative .
  • Thermal Stability : The cyclopropyl group enhances thermal stability compared to tert-butyl or chloromethyl substituents (e.g., ’s tert-butyl analog decomposes at 120°C) .

Biological Activity

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1341019-84-8

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell Line IC₅₀ Value (µM) Effect
MCF-7 (Breast Cancer)15.63Comparable to Tamoxifen
A549 (Lung Cancer)2.78Significant growth inhibition
PANC-1 (Pancreatic)10.5Induction of apoptosis

The compound exhibited a dose-dependent increase in apoptosis in MCF-7 cells, as evidenced by flow cytometry assays that detected increased levels of cleaved caspase-3 and p53 expression .

The mechanisms underlying the anticancer activity of this compound are believed to involve:

  • Inhibition of Oncogenic Kinases : The compound has been shown to inhibit several key oncogenic kinases, which play critical roles in cancer cell proliferation and survival .
  • Apoptosis Induction : The activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed .
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the S phase in certain cancer cell lines, which is crucial for preventing cancer cell division .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives. Modifications to the pyrrolidine and cyclopropyl groups can significantly influence the potency and selectivity of the compound:

  • Cyclopropyl Substitution : Enhancements in biological activity have been linked to specific substitutions on the cyclopropyl ring.
  • Pyrrolidine Variants : Alterations in the pyrrolidine moiety can lead to variations in pharmacokinetic properties and receptor binding affinities.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups.
  • Combination Therapy : Preliminary results suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Q & A

Docking Protocol :

  • Prepare protein (e.g., remove water, add hydrogens).
  • Define binding site (e.g., 10 Å around co-crystallized ligand).
  • Use AutoDock Vina with Lamarckian GA.
  • Validate with RMSD <2.0 Å for re-docked ligands .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. LC-MS monitors degradation (e.g., oxadiazole ring hydrolysis at pH <3).
  • Thermal Stability : Heat at 40–60°C for 1 week; TGA/DSC identifies decomposition thresholds. reports 10% degradation at 50°C after 7 days .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.